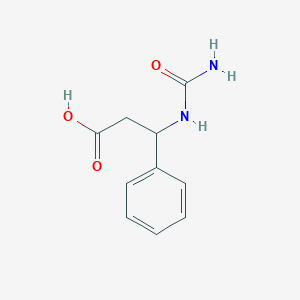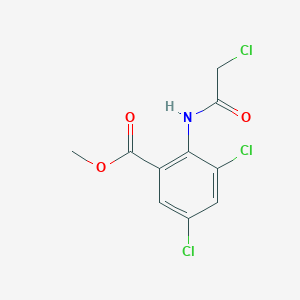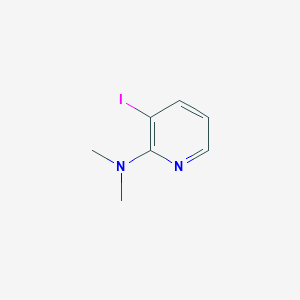
4-bromo-N-(2,2,2-trifluoroethyl)benzamide
Descripción general
Descripción
“4-bromo-N-(2,2,2-trifluoroethyl)benzamide” is an organic compound . It has the molecular formula C9H7BrF3NO and a molecular weight of 282.06 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with a bromine atom at the 4-position and a 2,2,2-trifluoroethyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 282.06 .Aplicaciones Científicas De Investigación
Brominated Compounds in Supramolecular Chemistry
Brominated compounds, such as benzene-1,3,5-tricarboxamides (BTAs), have found extensive use in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. This characteristic has propelled their application in nanotechnology, polymer processing, and biomedical applications, showcasing the versatile nature of brominated compounds in scientific research (Cantekin, de Greef, & Palmans, 2012).
Environmental and Health Aspects of Brominated Flame Retardants
The study and regulation of brominated flame retardants (BFRs) have been a significant area of research due to their environmental persistence and potential health risks. Newer brominated compounds, which are developed as alternatives to traditional BFRs, are subject to extensive research to understand their ecotoxicity, biodegradability, and effects on human health and the environment (Ezechiáš, Covino, & Cajthaml, 2014). This context emphasizes the importance of environmental safety in the development and application of new brominated chemical entities.
Brominated Compounds in Organic Synthesis
The synthesis of brominated organic compounds, such as 2-fluoro-4-bromobiphenyl, is critical for the development of pharmaceuticals and other chemical products. Research in this area focuses on developing efficient, scalable synthetic routes that minimize environmental impact and enhance yield and purity of the desired products (Qiu et al., 2009).
Brominated Benzamides in Pharmacology
Benzamide derivatives, including those substituted with bromine, have been explored for their pharmacological properties, particularly as prokinetic agents in gastrointestinal motility disorders and as potential antipsychotic medications. Their mechanisms of action, therapeutic potential, and side effect profiles are subjects of ongoing research, highlighting the relevance of brominated benzamides in medicinal chemistry and pharmacotherapy (McCallum, Prakash, Campoli-Richards, & Goa, 1988).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZGTGRBYQARBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




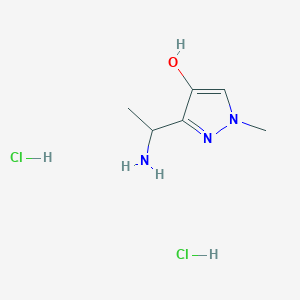
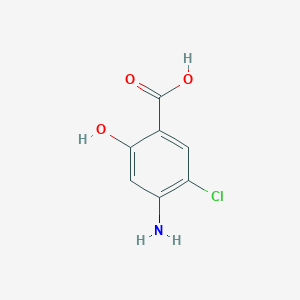
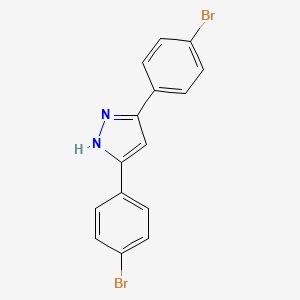
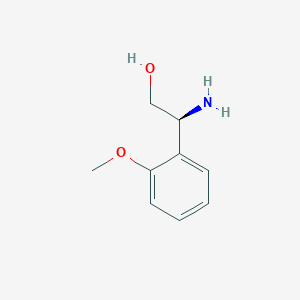

amino}acetic acid](/img/structure/B3252134.png)
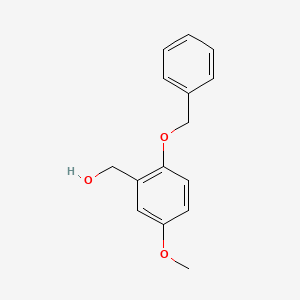
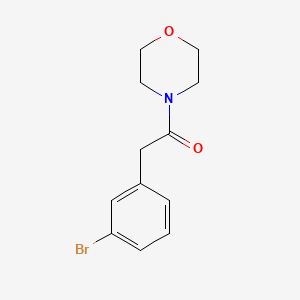
![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B3252158.png)

